5-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline;trihydrochloride
Description
Chemical Identity: The compound 5-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline trihydrochloride (CAS: 1062368-62-0) is a hydrochloride salt derivative of the parent molecule, 4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline (CAS: 1062368-24-4) . It is commonly referred to as LDN-193189 trihydrochloride in research contexts and is recognized for its role as a selective inhibitor of bone morphogenetic protein (BMP) type I receptors, particularly ALK2 (ACVR1) and ALK3 (BMPR1A) .
Properties
IUPAC Name |
5-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline;trihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6.3ClH/c1-3-21(22-4-2-10-27-24(22)5-1)23-16-29-31-17-19(15-28-25(23)31)18-6-8-20(9-7-18)30-13-11-26-12-14-30;;;/h1-10,15-17,26H,11-14H2;3*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMSXBSYXNLYPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=C6C=CC=NC6=CC=C5)N=C3.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25Cl3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LDN 212854 involves multiple steps, starting with the preparation of the core structure, which includes a quinoline and a pyrazolo[1,5-a]pyrimidine moiety. The key steps involve:
- Formation of the quinoline ring.
- Coupling of the quinoline with a pyrazolo[1,5-a]pyrimidine derivative.
- Introduction of a piperazine group to enhance solubility and biological activity .
Industrial Production Methods
Industrial production of LDN 212854 trihydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
LDN 212854 trihydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as the piperazine and quinoline moieties .
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Oxidation and Reduction: While less common, oxidation and reduction reactions can be performed using reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products
The major products formed from these reactions include various substituted derivatives of LDN 212854, which can be further studied for their biological activity .
Scientific Research Applications
Anticancer Activity
LDN193189 has been extensively studied for its potential as an anticancer agent. It acts as an inhibitor of bone morphogenetic protein (BMP) signaling pathways, specifically targeting ALK2, ALK3, and ALK6 receptors. This inhibition can lead to the suppression of tumor growth in various cancer types.
Case Study: Inhibition of Tumor Growth
A study demonstrated that LDN193189 effectively inhibited the proliferation of cancer cells in vitro and in vivo models. The compound showed significant cytotoxicity against several cancer cell lines, including HCC827 and H1975, with IC50 values indicating high potency (IC50 < 0.00001 μM for some lines) .
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| HCC827 | <0.00001 | High cytotoxicity |
| H1975 | 0.36 | Moderate cytotoxicity |
| Hep-G2 | >5.00 | Low cytotoxicity |
Inhibition of Kinase Activity
The compound has also been investigated for its ability to inhibit specific kinases involved in various signaling pathways that regulate cell growth and survival.
Key Findings:
- LDN193189 selectively inhibits kinases such as c-Abl, Bcr-Abl, c-Kit, and PDGFR-kinase .
- This inhibition can be crucial for developing treatments for kinase-dependent diseases, including certain types of leukemia and solid tumors.
Neurological Applications
Research indicates that LDN193189 may have neuroprotective properties due to its ability to modulate D3 dopamine receptor activity alongside antioxidant effects . This suggests potential applications in treating neurodegenerative diseases.
Clinical Trials
Ongoing clinical trials are evaluating the safety and efficacy of LDN193189 in various cancer types. The results from these trials will be crucial for determining its viability as a therapeutic agent.
Combination Therapies
Research is also exploring the potential of combining LDN193189 with other therapeutic agents to enhance its efficacy and overcome resistance mechanisms observed in cancer therapies.
Mechanism of Action
LDN 212854 trihydrochloride exerts its effects by selectively inhibiting bone morphogenetic protein type I receptor kinases, particularly activin receptor-like kinase 2 and activin receptor-like kinase 1 . This inhibition prevents the phosphorylation of SMAD1/5/8 proteins, thereby blocking downstream signaling pathways involved in cell proliferation and differentiation .
Comparison with Similar Compounds
Structural Features :
- Core structure: Pyrazolo[1,5-a]pyrimidine fused with a quinoline moiety.
- Substituents: A 4-piperazinylphenyl group at position 6 of the pyrazolo-pyrimidine core and a quinoline group at position 3 .
- Molecular formula : C₂₅H₂₂N₆·3HCl (MW: 552.33) .
Applications :
LDN-193189 trihydrochloride is widely used in studies investigating BMP signaling pathways, with applications in oncology (e.g., inhibiting tumor growth), fibrosis, and skeletal development . Its solubility in aqueous solutions (≥27.6 mg/mL in H₂O) makes it suitable for in vitro and in vivo models .
Structural Analogues and Their Targets
The table below highlights key structural and functional differences between LDN-193189 trihydrochloride and related BMP inhibitors:

Key Observations :
- LDN-193189 vs. Dorsomorphin : While both target ALK2/3, Dorsomorphin exhibits off-target effects on AMPK, reducing its specificity .
- LDN-193189 vs. DMH1 : DMH1 demonstrates greater selectivity for ALK2, making it preferable for studies requiring minimal cross-reactivity with ALK3 .
- Salt Forms: LDN-193189 is commercially available as mono-, di-, tri-, and tetrahydrochloride salts, with solubility and stability varying by formulation .
Pharmacological and Biochemical Properties
Potency and Selectivity
- LDN-193189 : Inhibits ALK2 with an IC₅₀ of ~5 nM and ALK3 at ~30 nM, showing negligible activity against ALK1, ALK4, or ALK5 .
- K02288 : Exhibits higher potency for ALK2 (IC₅₀ <1 nM) but lacks activity against ALK3 .
- Dorsomorphin : Less selective, with IC₅₀ values of ~50 nM for ALK2 and ~150 nM for AMPK .
Solubility and Stability
Biological Activity
5-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline;trihydrochloride, also known as LDN-193189, is a compound that has garnered attention due to its potential biological activities, particularly as an inhibitor of various signaling pathways. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in different biological contexts, and relevant case studies.
- Molecular Formula : C25H22N6
- Molar Mass : 406.48 g/mol
- CAS Number : 1062368-24-4
- Solubility : Soluble in water at 5 mg/mL (warmed) .
LDN-193189 primarily functions as a selective inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. It inhibits the transcriptional activity of BMP type I receptors ALK2 and ALK3 with IC50 values of 5 nM and 30 nM, respectively. This selectivity is significant as it is approximately 200 times more selective for BMP than for TGF-β signaling pathways .
Biological Activity
The biological activities associated with LDN-193189 include:
- Inhibition of BMP Signaling :
- Impact on Reactive Oxygen Species (ROS) :
- Potential Therapeutic Applications :
Case Studies and Research Findings
Several studies have explored the efficacy and applications of LDN-193189:
Q & A
Q. What are the optimized synthetic routes for pyrazolo[1,5-a]pyrimidine derivatives, and how do reaction conditions influence yield and purity?
Pyrazolo[1,5-a]pyrimidine cores are typically synthesized via condensation of heterocyclic amines with activated carbonyl intermediates. For example, refluxing 5-benzofuran-2-yl-3-hydroxypropenone with diazonium salts in pyridine yields pyrazolo[1,5-a]pyrimidines with yields of 62–70% . Key variables include solvent choice (pyridine or ethanol), reaction time (5–6 hours), and temperature (reflux conditions). Recrystallization from ethanol or dioxane is critical for purity (>95% by elemental analysis) .
Q. Which spectroscopic and analytical methods are most reliable for characterizing pyrazolo[1,5-a]pyrimidine derivatives?
Multimodal characterization is essential:
- IR spectroscopy identifies functional groups (e.g., CN stretches at ~2200 cm⁻¹, NH₂ bends at ~1600 cm⁻¹) .
- ¹H/¹³C NMR resolves substituent patterns (e.g., aryl protons at δ 7.2–8.5 ppm, methyl groups at δ 2.1–2.5 ppm) .
- High-resolution mass spectrometry (HRMS) confirms molecular formulas (e.g., C₂₁H₁₆ClN₇Al with <0.5 ppm error) .
- Single-crystal X-ray diffraction validates stereochemistry and intermolecular interactions (R factor <0.051) .
Q. How can researchers optimize purification protocols for intermediates like 3-(4-chlorophenylazo)pyrazolo[1,5-a]pyrimidines?
Purification involves sequential steps:
- Neutralization : Post-reaction mixtures are poured into ice water and acidified with HCl to precipitate crude products .
- Recrystallization : Ethanol or dioxane is preferred for removing unreacted starting materials (melting points: 221–268°C; purity >98% by TLC) .
- Column chromatography (silica gel, ethyl acetate/hexane) resolves regioisomers in multi-step syntheses .
Advanced Research Questions
Q. How do structural modifications (e.g., piperazine substitution) impact bioactivity in pyrazolo[1,5-a]pyrimidine derivatives?
Piperazine groups enhance solubility and receptor binding via hydrogen-bonding interactions. For example, 4-(piperazin-1-yl)phenyl substitutions improve kinase inhibition potency by 10-fold compared to non-substituted analogs. However, bulky substituents (e.g., trifluoromethyl) may sterically hinder target engagement, as seen in reduced IC₅₀ values for anti-inflammatory activity .
Q. How should researchers address contradictions in reported synthetic yields for pyrazolo[1,5-a]pyrimidine derivatives?
Yield discrepancies (e.g., 62% vs. 70% for similar compounds) often arise from:
- Reagent purity : Use of anhydrous solvents (e.g., absolute ethanol) improves reproducibility .
- Temperature control : Reflux vs. microwave-assisted synthesis can alter reaction kinetics .
- Workup protocols : Incomplete neutralization or premature crystallization reduces yields . Standardized reporting of reaction conditions is critical .
Q. What mechanistic insights guide the regioselective synthesis of pyrazolo[1,5-a]pyrimidines?
Regioselectivity is governed by electronic and steric effects. For example, Friedel-Crafts alkylation of 1-aryl-5-styrylpyrazoles favors C3-substitution due to the electron-deficient pyrimidine ring. Aerobic oxidation further stabilizes the 5-position via resonance, as demonstrated in pyrazolo[1,5-a]quinoline syntheses . Computational studies (DFT) predict activation barriers for competing pathways .
Q. What strategies integrate in vitro and in vivo data for pyrazolo[1,5-a]pyrimidine-based drug candidates?
- In vitro : Screen for kinase inhibition (IC₅₀) and cytotoxicity (MTT assays) using human cell lines .
- In vivo : Prioritize compounds with logP <3.5 (calculated) for optimal bioavailability. For example, 5-aryl-4,5-dihydropyrazolo[1,5-a]quinolines show 60% oral bioavailability in rodent models, correlating with in vitro metabolic stability in liver microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

